

# Application Notes and Protocols for Live Cell Imaging Using Calcium Crimson

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## Compound of Interest

Compound Name: *Calcium crimson*

Cat. No.: *B163299*

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## Introduction

**Calcium Crimson** is a fluorescent, long-wavelength calcium indicator designed for monitoring intracellular calcium dynamics in living cells. Its excitation and emission spectra in the red range of the spectrum make it particularly advantageous for experiments where autofluorescence from cellular components can be problematic. This single-wavelength indicator exhibits a significant increase in fluorescence intensity upon binding to  $\text{Ca}^{2+}$ , allowing for the sensitive detection of calcium transients. These application notes provide a comprehensive overview of **Calcium Crimson**'s properties, a detailed protocol for its use in live-cell imaging, and an example of its application in studying G-protein coupled receptor (GPCR) signaling.

## Properties of Calcium Crimson

A thorough understanding of the spectral and chemical properties of **Calcium Crimson** is crucial for designing and executing successful live-cell imaging experiments. Key quantitative data for this indicator are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Wavelength (Ca <sup>2+</sup> -bound)	~589 nm	
Emission Wavelength (Ca <sup>2+</sup> -bound)	~609 nm	
Dissociation Constant (Kd) for Ca <sup>2+</sup>	~185 nM (in vitro)	
Form	Cell-permeant acetoxymethyl (AM) ester	
Advantages	<ul style="list-style-type: none"><li>- Long-wavelength excitation minimizes autofluorescence.</li><li>- High photostability compared to some other visible light-excitable indicators.</li><li>- Suitable for use in confocal microscopy and flow cytometry.</li></ul>	

## Experimental Protocols

This section provides a detailed methodology for the preparation of reagents, loading of **Calcium Crimson** AM into adherent cells, and subsequent live-cell imaging to monitor intracellular calcium changes.

## Reagent Preparation

- **Calcium Crimson** AM Stock Solution (1 mM):
  - Prepare a 1 mM stock solution of **Calcium Crimson** AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).
  - To ensure complete dissolution, vortex the solution thoroughly.
  - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

- Pluronic F-127 Stock Solution (20% w/v):
  - Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the lipophilic AM ester in aqueous media, preventing dye aggregation and facilitating its entry into cells.
  - Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. This solution can be stored at room temperature.
- Imaging Buffer (Hanks' Balanced Salt Solution - HBSS):
  - Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES to maintain a stable pH (7.2-7.4) during the experiment. The buffer should contain calcium and magnesium to maintain cellular health.

## Cell Loading Protocol

This protocol is optimized for loading **Calcium Crimson** AM into adherent cells cultured on glass-bottom dishes or coverslips.

- Cell Preparation:
  - Plate adherent cells on a glass-bottom dish or coverslip at an appropriate density to achieve 70-80% confluency on the day of the experiment.
  - Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Preparation of Loading Solution (Final Concentration: 1-5 µM):
  - On the day of the experiment, prepare the **Calcium Crimson** AM loading solution. For a final concentration of 2.5 µM in 2 mL of imaging buffer:
    - In a microcentrifuge tube, mix 5 µL of 1 mM **Calcium Crimson** AM stock solution with an equal volume (5 µL) of 20% Pluronic F-127. Vortex vigorously to mix.
    - Add this mixture to 2 mL of pre-warmed (37°C) imaging buffer (HBSS with 20 mM HEPES). Vortex again to ensure the dye is well-dispersed.

- Dye Loading:
  - Remove the culture medium from the cells and wash them once with pre-warmed imaging buffer.
  - Add the freshly prepared **Calcium Crimson** AM loading solution to the cells.
  - Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type and should be determined empirically.
- Washing and De-esterification:
  - After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any extracellular dye.
  - Incubate the cells for an additional 30 minutes in fresh imaging buffer at 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases. This step is crucial for trapping the active, calcium-sensitive form of the dye within the cells.

## Live Cell Imaging

- Microscope Setup:
  - Place the dish containing the loaded cells on the stage of a fluorescence microscope equipped for live-cell imaging with environmental control (37°C and 5% CO<sub>2</sub>).
  - Use an appropriate filter set for **Calcium Crimson**. A 561 nm laser line can be used for excitation, paired with a bandpass filter such as 586/14 nm. Emission can be collected around 610 nm.
- Image Acquisition:
  - Acquire a baseline fluorescence image of the resting cells.
  - To induce a calcium response, add the stimulus of interest (e.g., a GPCR agonist) to the imaging buffer.

- Immediately begin acquiring a time-lapse series of images to capture the change in fluorescence intensity over time. The acquisition rate should be adjusted based on the expected kinetics of the calcium signal.
- Data Analysis:
  - The change in intracellular calcium concentration is proportional to the change in the fluorescence intensity of **Calcium Crimson**.
  - Select regions of interest (ROIs) corresponding to individual cells.
  - Measure the average fluorescence intensity within each ROI for each frame of the time-lapse series.
  - Normalize the fluorescence intensity data by dividing the intensity at each time point (F) by the baseline fluorescence intensity ( $F_0$ ) to obtain the relative fluorescence change ( $F/F_0$ ).

## Application Example: Monitoring GPCR-Mediated Calcium Release

**Calcium Crimson** is an excellent tool for studying signaling pathways that involve changes in intracellular calcium, such as those initiated by the activation of G-protein coupled receptors (GPCRs).

### Signaling Pathway

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### Experimental Workflow

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### Conclusion

**Calcium Crimson** is a valuable tool for live-cell imaging of intracellular calcium dynamics, offering advantages in experiments where reducing autofluorescence is critical. The protocols provided in these application notes offer a robust starting point for researchers to successfully employ this indicator in their studies of calcium signaling. By following these detailed methodologies, scientists and drug development professionals can obtain reliable and reproducible data to further their understanding of the complex roles of calcium in cellular physiology and disease.

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